1,3-Dibenzylurea
Overview
Description
1,3-Dibenzylurea is a compound with the CAS Number: 1466-67-7 and a molecular weight of 240.3 . It has a linear formula of C15H16N2O .
Synthesis Analysis
The synthesis of 1,3-Dibenzylurea can be achieved through the selenium-catalyzed oxidative carbonylation reaction of benzylamines . This process is efficient and cost-effective, using cheap and recyclable nonmetal selenium as a catalyst, carbon monoxide as a carbonylation agent, and oxygen as an oxidant . The reaction can proceed efficiently in a one-pot manner in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1,3-Dibenzylurea is represented by the InChI code: 1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) . The IUPAC name for this compound is N,N’-dibenzylurea .Chemical Reactions Analysis
The selenium-catalyzed oxidative carbonylation reaction of benzylamines can proceed efficiently in a one-pot manner to afford the desired 1,3-dibenzylureas . The selenium catalyst can be easily recovered due to its phase-transfer catalytic function and recycled .Physical And Chemical Properties Analysis
1,3-Dibenzylurea has a molecular weight of 240.3 . It is recommended to be stored at room temperature . .Scientific Research Applications
Catalyst in Chemical Reactions
1,3-Dibenzylurea can be synthesized using a cost-effective approach with selenium as a catalyst . This process involves the oxidative carbonylation reaction of benzylamines, using carbon monoxide as a carbonylation agent and oxygen as an oxidant . The selenium catalyst can be easily recovered due to its phase-transfer catalytic function and recycled .
Agricultural Applications
1,3-Dibenzylureas belong to a significant class of disubstituted ureas, which have important applications in agriculture . However, the specific applications in agriculture are not detailed in the source.
Medicinal Chemistry
1,3-Dibenzylureas also have important applications in medicinal chemistry . They are used in the development of various drugs . The specific drugs or treatments that use 1,3-Dibenzylurea are not mentioned in the source.
Chemical Transformations
1,3-Dibenzylureas play a significant role in chemical transformations . The exact nature of these transformations is not specified in the source.
Thermodynamic Property Data
1,3-Dibenzylurea is included in a collection of critically evaluated thermodynamic property data for pure compounds . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Soluble Epoxide Hydrolase Inhibitors
1,3-Dibenzylurea derivatives have been found in several plants in the order Brassicales . These derivatives show inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous chemical mediators that play a role in blood pressure regulation, inflammation, and cell growth .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,3-Dibenzylurea is the Epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are key mediators in inflammation, pain, and blood pressure regulation .
Mode of Action
1,3-Dibenzylurea interacts with its target, the Epoxide hydrolase enzyme, by inhibiting its activity
Biochemical Pathways
The inhibition of Epoxide hydrolase by 1,3-Dibenzylurea affects the metabolism of epoxy fatty acids . These compounds are involved in several biochemical pathways related to inflammation, pain, and blood pressure regulation. The downstream effects of this interaction can lead to changes in these physiological processes.
Pharmacokinetics
It has been reported that one of the dibenzylurea derivatives was bioavailable after oral administration in mice . More detailed studies are needed to fully understand the pharmacokinetics of 1,3-Dibenzylurea.
Result of Action
The inhibition of Epoxide hydrolase by 1,3-Dibenzylurea can lead to changes in the levels of epoxy fatty acids in the body . This can result in altered physiological responses, such as changes in inflammation, pain sensation, and blood pressure regulation.
properties
IUPAC Name |
1,3-dibenzylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOLVAXCGIBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061710 | |
Record name | Urea, N,N'-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzylurea | |
CAS RN |
1466-67-7 | |
Record name | N,N′-Dibenzylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibenzylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibenzylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Urea, N,N'-bis(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, N,N'-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibenzylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIBENZYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,3-dibenzylurea in the synthesis of Lacosamide?
A1: 1,3-dibenzylurea [] is identified as an impurity (specifically, impurity 8) generated during the synthesis of the anticonvulsant drug Lacosamide. This highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure product quality and safety.
Q2: How does the solvent affect the thermal dissociation of 1,3-dibenzylurea?
A2: Research indicates that 1,3-dibenzylurea dissociates faster in fatty acids than in alcohols []. This suggests that the solvent's ability to donate protons plays a significant role in the dissociation process. Studies propose a base catalysis mechanism in alcohols, involving an intermediate complex with two alcohol molecules and one 1,3-dibenzylurea molecule.
Q3: Can 1,3-dibenzylurea be synthesized through catalytic carbonylation?
A3: Yes, research shows that selenium can catalyze the oxidative carbonylation of benzylamines to produce 1,3-dibenzylureas []. This method offers a potential alternative route for synthesizing this compound.
Q4: What is the significance of researching tetrabenzylglycoluril in relation to 1,3-dibenzylurea?
A4: While the provided abstract doesn't provide specific details on the relationship [], exploring synthetic routes to tetrabenzylglycoluril could offer insights into the reactivity and potential applications of structurally related compounds like 1,3-dibenzylurea. Further investigation into the full research paper may reveal specific connections and relevance to 1,3-dibenzylurea.
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